molecular formula C11H13NO4 B132402 Dioxacarb CAS No. 6988-21-2

Dioxacarb

Cat. No.: B132402
CAS No.: 6988-21-2
M. Wt: 223.22 g/mol
InChI Key: SDKQRNRRDYRQKY-UHFFFAOYSA-N
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Description

Dioxacarb, also known as Elecron or Famid, is a phenyl methylcarbamate insecticide. It is primarily used to control pests in agricultural and non-agricultural settings. This compound functions as an inhibitor of cholinesterase, similar to organophosphates, and is known for its high toxicity to aquatic animals .

Preparation Methods

Dioxacarb is synthesized through the reaction of 2-(1,3-dioxolan-2-yl)phenol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Dioxacarb undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various by-products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of different carbamate derivatives.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. .

Scientific Research Applications

Dioxacarb has several scientific research applications, including:

Mechanism of Action

Dioxacarb exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve impulse transmission. The inhibition is reversible, and the compound forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .

Comparison with Similar Compounds

Dioxacarb is similar to other carbamate insecticides such as carbaryl, aldicarb, and methomyl. it is unique in its specific chemical structure and its high toxicity to aquatic animals. Unlike some other carbamates, this compound is not persistent in soils and has a low volatility, reducing its environmental impact .

Similar Compounds

  • Carbaryl
  • Aldicarb
  • Methomyl
  • Propoxur
  • Oxamyl

This compound’s unique properties make it a valuable compound in various scientific and industrial applications, despite its high toxicity and potential environmental impact.

Biological Activity

Dioxacarb is a phenyl methylcarbamate insecticide widely used in agriculture for pest control. Understanding its biological activity is critical for assessing its safety and efficacy. This article reviews the cytotoxic and genotoxic effects of this compound, supported by empirical research findings, data tables, and relevant case studies.

This compound's chemical structure contributes to its biological activity. It acts primarily as an insecticide, affecting the nervous systems of pests. Its mode of action involves inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, which results in paralysis and death of the target insects.

Cytotoxicity and Genotoxicity Studies

Research has shown that this compound exhibits significant cytotoxic effects on human peripheral lymphocytes and plant cells. A pivotal study evaluated its impact through two main assays: the chromosome aberrations (CA) assay and the Allium test.

Chromosome Aberrations Assay

In this assay, human peripheral blood lymphocytes were exposed to varying concentrations of this compound (62.5, 125, 250, and 500 ppm). The results indicated:

  • Cytotoxic Effects : this compound reduced the mitotic index (MI) significantly at concentrations of 250 ppm and above, indicating cytotoxicity.
  • Genotoxic Effects : No significant increase in CA frequency was observed across treated groups compared to controls, suggesting that this compound is not genotoxic at the tested concentrations.

Table 1: Chromosome Aberration Results

Concentration (ppm)CA Frequency (per 100 cells)MI (%)Abnormal Cell %
Control0.02305
62.50.03296
1250.03258
2500.052012
5000.061515

Allium Test

The Allium test assessed the impact of this compound on root growth inhibition in Allium cepa. The findings revealed a dose-dependent inhibition of root growth:

  • EC50 Determination : The effective concentration for root growth inhibition was calculated at various doses.
  • Mitotic Index : A significant decrease in MI was noted across all concentrations compared to control groups.

Table 2: Allium Test Results

Concentration (ppm)Mean Root Length (cm) ± SD% Inhibition
Control (1% DMSO)4.40 ± 0.21
6.253.55 ± 0.2719.32
12.52.88 ± 0.1234.55
252.51 ± 0.3042.95
502.31 ± 0.1947.50
1002.02 ± 0.1754.09

Health Risk Assessment

A health risk assessment conducted in Uganda highlighted this compound's chronic health risks associated with pesticide residue in food products:

  • Hazard Quotients : this compound had a hazard quotient of 55 , indicating potential chronic health risks for consumers, especially among vulnerable populations such as children.
  • Exposure Scenarios : The study outlined various exposure scenarios based on dietary ingestion patterns, revealing that chronic health risks decreased with age but remained significant across all age groups.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Dioxacarb in environmental or biological matrices?

  • Methodological Answer : Utilize chromatographic techniques (e.g., HPLC or GC-MS) coupled with extraction protocols. For instance, core–shell magnetic nanosorbents like Fe₃O₄@SiO₂ functionalized with trimethyl ethoxysilane (TMS-mNP55 or TMS-mNP100) have demonstrated high efficiency in extracting this compound from complex samples, achieving up to 99% reduction in pesticide concentration post-extraction . Calibration curves using spiked matrices and internal standards (e.g., deuterated analogs) ensure precision. Validate methods via recovery experiments and inter-laboratory comparisons.

Q. How can researchers design experiments to assess this compound’s acute toxicity in non-target organisms?

  • Methodological Answer : Follow OECD guidelines for acute toxicity testing. For aquatic organisms (e.g., Daphnia magna), use static or semi-static systems with controlled exposure concentrations (e.g., 0.1–10 mg/L). Monitor mortality, behavioral changes, and biochemical markers (e.g., acetylcholinesterase inhibition) at 24–96-hour intervals. Include negative controls and dose-response modeling (e.g., probit analysis) to calculate LC₅₀ values. Document all parameters (pH, temperature, dissolved oxygen) to ensure reproducibility .

Q. What are the best practices for synthesizing and characterizing this compound derivatives for structure-activity studies?

  • Methodological Answer : Optimize synthetic routes (e.g., carbamate group modifications) using reflux conditions and catalysts like triethylamine. Characterize derivatives via NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry. Purity assessment via HPLC with UV detection (λ = 254 nm) is critical. For novel compounds, provide full spectroscopic data in supplementary materials to enable replication .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s environmental persistence across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables causing discrepancies (e.g., soil pH, organic matter content). Use principal contradiction analysis to isolate dominant factors (e.g., microbial degradation rates vs. photolysis) . Validate hypotheses via controlled microcosm experiments comparing half-lives under standardized conditions. Statistical tools like ANOVA or mixed-effects models can quantify interactions between variables .

Q. What computational strategies are effective for predicting this compound’s metabolic pathways in mammals?

  • Methodological Answer : Combine in silico tools (e.g., molecular docking with cytochrome P450 enzymes) and quantitative structure-metabolism relationship (QSMR) models. Validate predictions using in vitro hepatic microsome assays with LC-MS/MS to detect metabolites (e.g., hydroxylated or hydrolyzed products). Cross-reference results with existing databases (e.g., ToxCast) to identify overlooked pathways .

Q. How can researchers optimize this compound degradation in wastewater treatment systems while minimizing toxic byproducts?

  • Methodological Answer : Design pilot-scale studies using advanced oxidation processes (AOPs) like UV/H₂O₂ or ozonation. Monitor degradation kinetics via LC-UV and identify intermediates via TOF-MS. Use response surface methodology (RSM) to optimize variables (e.g., oxidant concentration, pH). Toxicity assessments (e.g., Vibrio fischeri bioluminescence inhibition) ensure byproducts are non-hazardous .

Q. Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioassays?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Weibull) to fit dose-response curves. Use Akaike’s Information Criterion (AIC) to select the best-fitting model. For clustered data (e.g., repeated measures), employ mixed-effects models. Report confidence intervals and effect sizes (e.g., EC₅₀ ± SE) to enhance transparency .

Q. How should researchers document and share negative or inconclusive results from this compound studies?

  • Methodological Answer : Publish negative data in supplementary materials or data repositories (e.g., Zenodo) with detailed metadata (e.g., experimental conditions, instrument settings). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles. Discuss methodological limitations (e.g., detection limits, sampling biases) to guide future studies .

Q. Ethical & Reproducibility Considerations

Q. What protocols ensure ethical compliance in this compound research involving animal models?

  • Methodological Answer : Adhere to institutional Animal Care and Use Committee (IACUC) guidelines. Justify sample sizes via power analysis to minimize animal use. Report anesthesia, euthanasia, and housing conditions (e.g., temperature, light cycles) following ARRIVE 2.0 guidelines. Include ethics approval numbers in publications .

Q. How can researchers enhance the reproducibility of this compound studies in ecotoxicology?

  • Methodological Answer : Pre-register study designs on platforms like Open Science Framework. Share raw data, code, and SOPs (Standard Operating Procedures) via repositories. Use CRMs (Certified Reference Materials) for analytical validation and inter-laboratory ring tests to verify results .

Properties

IUPAC Name

[2-(1,3-dioxolan-2-yl)phenyl] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12-11(13)16-9-5-3-2-4-8(9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKQRNRRDYRQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=CC=C1C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041886
Record name Dioxacarb
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6988-21-2
Record name Dioxacarb
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxacarb [ANSI:BSI:ISO]
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Record name Dioxacarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioxacarb
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Record name DIOXACARB
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Synthesis routes and methods

Procedure details

methiocarb; isoprocarb; carbaryl; xylylcarb; CPMC, bufencarb; BPMC; carbofuran; propoxur, ethiofencarb; carbosulfan; Mydrol®; bendiocarb; aminocarb; chloetocarb and benzofuracarb.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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